3-Bromo-2-cyano-6-methylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-6-methylphenylacetic acid is an organic compound with the molecular formula C10H8BrNO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenylacetic acid backbone. It is a derivative of phenylacetic acid, which is known for its applications in various chemical syntheses and pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-6-methylphenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-cyano-6-methylphenylacetic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyano-6-methylphenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acids with different functional groups replacing the bromine atom.
Reduction: Formation of 3-amino-2-cyano-6-methylphenylacetic acid.
Oxidation: Formation of 3-bromo-2-cyano-6-carboxyphenylacetic acid.
Scientific Research Applications
3-Bromo-2-cyano-6-methylphenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-6-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and cyano groups can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-cyano-2-methylphenylacetic acid: Similar structure but with different positional isomerism.
2-Bromo-3-cyano-6-methylphenylacetic acid: Another positional isomer with the bromine and cyano groups in different positions.
3-Chloro-2-cyano-6-methylphenylacetic acid: Chlorine atom replacing the bromine atom.
Uniqueness
3-Bromo-2-cyano-6-methylphenylacetic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The combination of bromine, cyano, and methyl groups on the phenylacetic acid backbone provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(3-bromo-2-cyano-6-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-3-9(11)8(5-12)7(6)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGAMJCMYGFSBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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